(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride
Overview
Description
“(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1185302-03-7 . It has a molecular weight of 201.7 . The IUPAC name for this compound is 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3.ClH/c10-6-9-7-4-2-1-3-5-8(7)11-12-9;/h1-6,10H2,(H,11,12);1H . This indicates the molecular structure of the compound. The SMILES string is NCC1=NNC2=C1CCCCC2.[H]Cl.[H]Cl , which also represents the structure of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Anticancer Applications
- Pyrazolyl Pyrazoline and Pyrazolyl Aminopyrimidine Derivatives as Potential Anticancer Agents : A series of novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-6-(pyridine-3-yl)pyrimidin-2-amines were designed, synthesized, and evaluated for their cytotoxicity against human cancer cell lines, including HeLa, NCI-H460, PC-3, and NIH-3T3. Many of these compounds exhibited moderate to good cytotoxicity against the tested cancer cell lines (Alam et al., 2018).
Synthesis of Heterocyclic Compounds
- Nitrogen-rich Tripodal Molecules : New bis(pyrazol-1-ylmethyl)amines with substituents modulating steric hindrances and electron density of donor sites have been synthesized. These tridentate molecules showcase the versatility of pyrazolyl derivatives in creating complex molecular structures (Garbacia et al., 2005).
- Dipeptoid Diversity via Ugi Reaction : Pyrazolo[1,5-a]pyrazines, prepared via the Ugi reaction involving pyrazole-3-carboxylic convertible tert-butyl isocyanide and subsequent microwave-promoted cyclization, demonstrate the potential of pyrazolyl derivatives in generating a greater diversity of Ugi-type dipeptoids (Krasavin & Nikulnikov, 2012).
Properties
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c10-6-9-7-4-2-1-3-5-8(7)11-12-9;;/h1-6,10H2,(H,11,12);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHYYIDOHMBNOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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